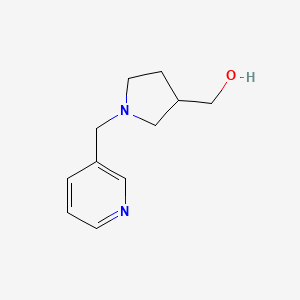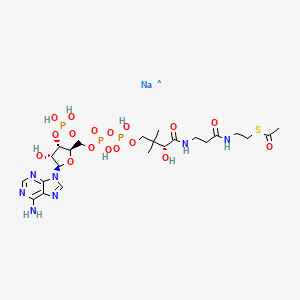
2,4-Bis(methylthio)-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(methylthio)-5-pyrimidinecarboxamide is a heterocyclic compound featuring a pyrimidine ring substituted with methylthio groups at the 2 and 4 positions and a carboxamide group at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(methylthio)-5-pyrimidinecarboxamide typically involves the reaction of pyrimidine derivatives with methylthiolating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Bis(methylthio)-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The methylthio groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or amines in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2,4-Bis(methylthio)-5-pyrimidinecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(methylthio)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio groups and carboxamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparación Con Compuestos Similares
2,4-Bis(methylthio)thiophene: Similar in structure but with a thiophene ring instead of a pyrimidine ring.
2,5-Bis(methylthio)thiophene: Another thiophene derivative with methylthio groups at different positions.
2,4-Bis(benzimidazole) derivatives: Compounds with benzimidazole rings and similar substitution patterns
Uniqueness: 2,4-Bis(methylthio)-5-pyrimidinecarboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H9N3OS2 |
|---|---|
Peso molecular |
215.3 g/mol |
Nombre IUPAC |
2,4-bis(methylsulfanyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H9N3OS2/c1-12-6-4(5(8)11)3-9-7(10-6)13-2/h3H,1-2H3,(H2,8,11) |
Clave InChI |
QBNJPEKAQCOZTA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC=C1C(=O)N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)


![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)





![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)


